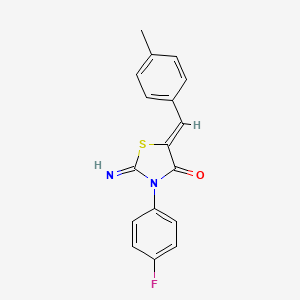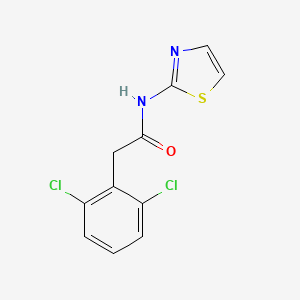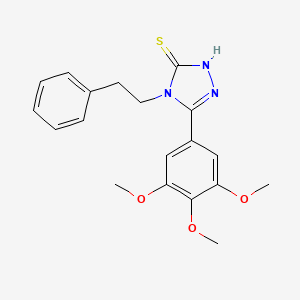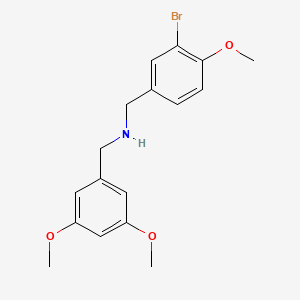![molecular formula C12H10N4O2 B6029455 7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B6029455.png)
7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Descripción general
Descripción
7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid, also known as PTAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. PTAC is a heterocyclic compound that contains both triazole and pyrimidine rings in its structure.
Aplicaciones Científicas De Investigación
Chemical Transformations and Synthesis
The compound has been studied for its reactivity and potential in chemical synthesis. For instance, it has been involved in formylation reactions under Vilsmeier–Haack conditions, leading to the creation of new derivatives. These derivatives were synthesized and their structures confirmed through various spectroscopic methods, including NMR, IR, and MS, and some by X-ray analysis (Lipson et al., 2012). Additionally, the reaction of this compound with α, β-unsaturated carbonyl compounds has been explored, leading to the formation of alkylated heterocycles. These reactions have further led to the discovery of novel chemical structures, again confirmed by various spectroscopic methods (Lipson et al., 2003).
Tuberculostatic Activity
Research has also delved into the biological potential of this compound and its analogs. Particularly, certain structural analogs have been synthesized and evaluated for tuberculostatic activity. The study involved three-component condensations and analyzed structure-activity relations, underscoring the compound's relevance in medicinal chemistry (Titova et al., 2019).
Crystal Structure and Supramolecular Architecture
The molecular structure and crystal environment of closely related compounds have been reported, revealing insights into the potential biological activity of its coordination compounds. Detailed structural analyses, including topological analyses of the electron-density distribution, have provided a deep understanding of the intermolecular interactions and hydrogen-bonding energies, crucial for designing compounds with desired chemical or biological properties (Canfora et al., 2010).
Antimicrobial and Antiviral Activity
The compound's scaffold, [1,2,4]triazolo[1,5-a]pyrimidine, has been utilized in the preparation of biologically active compounds. For instance, derivatives synthesized using this scaffold have shown promising inhibitory activity against influenza virus RNA polymerase PA-PB1 subunit heterodimerization, highlighting its potential in antiviral drug development (Massari et al., 2017).
Novel Synthesis Methods
Innovative methods have been developed for the synthesis of derivatives of this compound. For example, a microwave-assisted protocol enabled the synthesis of a series of derivatives, which were then evaluated for their biological activity. This approach not only yielded compounds efficiently but also allowed for a prediction of their biological activities using computational programs, showcasing a synergy between synthetic chemistry and computational biology (Divate & Dhongade-Desai, 2014).
Propiedades
IUPAC Name |
7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c17-11(18)9-6-10(8-4-2-1-3-5-8)16-12(15-9)13-7-14-16/h1-7,10H,(H,17,18)(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOJQYUZKRWKDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B6029383.png)
![(3R*,4R*)-1-(3-chloro-4-hydroxybenzyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6029391.png)
![3-{[ethyl(methyl)amino]methyl}-3-hydroxy-1-(4-isopropylbenzyl)-2-piperidinone](/img/structure/B6029397.png)
![5-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B6029400.png)


![2-[4-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6029422.png)
![2-{[2-(4-morpholinyl)propyl]sulfonyl}-1,3-benzothiazole](/img/structure/B6029433.png)
![ethyl 4-[2-hydroxy-3-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propoxy]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B6029444.png)

![ethyl 4-({2-[(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]propanoyl}amino)benzoate](/img/structure/B6029453.png)
![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B6029460.png)

![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6029466.png)